N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
CAS No.: 1217029-52-1
Cat. No.: VC6392242
Molecular Formula: C17H26ClN3OS
Molecular Weight: 355.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217029-52-1 |
|---|---|
| Molecular Formula | C17H26ClN3OS |
| Molecular Weight | 355.93 |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C17H25N3OS.ClH/c1-6-19(7-2)10-11-20(14(5)21)17-18-16-13(4)12(3)8-9-15(16)22-17;/h8-9H,6-7,10-11H2,1-5H3;1H |
| Standard InChI Key | YMRSREUXJXHQLJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C.Cl |
Introduction
N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, making them significant in pharmaceutical research and drug development. The compound's structure includes a diethylaminoethyl group and a 4,5-dimethylbenzo[d]thiazolyl group, which contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multi-step organic reactions. These steps may include:
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Step 1: Preparation of the 4,5-dimethylbenzo[d]thiazol-2-amine intermediate.
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Step 2: Reaction of the intermediate with chloroacetyl chloride or a similar reagent to form the acetamide derivative.
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Step 3: Introduction of the diethylaminoethyl group through appropriate coupling reactions.
Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.
Biological Activities and Applications
While specific biological activities of N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride are not detailed in the available literature, thiazole derivatives in general have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the diethylaminoethyl group may enhance interactions with biological targets, potentially improving efficacy.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Weight (g/mol) | Molecular Formula | Biological Activity |
|---|---|---|---|
| N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride | Not specified | Not specified | Potential biological activities |
| N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride | 418.0 | Not specified | Investigated for various biological activities |
| N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride | 525.08 | Not specified | Potential applications in pharmaceutical research |
Research Findings and Future Directions
Research on thiazole derivatives highlights their potential as scaffolds for developing new drugs. The antimicrobial and anticancer activities of similar compounds suggest that N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride could be explored for such applications. Further studies are needed to fully elucidate its biological activities and potential therapeutic uses.
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